Cytochrome P450 Inhibition Profile: Modest Activity with Isoform-Dependent Variation
2-(3,5-Dimethylphenyl)pyrrolidine exhibits moderate inhibitory activity against rat cytochrome P450 enzymes CYP1A1 and CYP2B1, with IC50 values ranging from 5.0 μM to 84 μM depending on the assay conditions and enzyme source [1]. Compared to other pyrrolidine-based CYP inhibitors reported in the literature, which can exhibit sub-micromolar potency (IC50 < 1 μM), this compound's relatively weak CYP inhibition suggests a lower potential for drug-drug interactions mediated by these specific isoforms [2].
| Evidence Dimension | CYP1A1 inhibition (IC50) |
|---|---|
| Target Compound Data | 5.0 μM (Aryl hydrocarbon hydroxylase activity in 3-methylcholanthrene-induced rat liver microsomes) [1]; 84 μM (Aryl hydrocarbon hydroxylase in phenobarbitone-treated rats) [1] |
| Comparator Or Baseline | Potent pyrrolidine-based CYP inhibitors: IC50 < 1 μM (e.g., PDE4 inhibitors) [2] |
| Quantified Difference | 5- to >80-fold weaker inhibition compared to potent CYP inhibitors |
| Conditions | Rat liver microsomes, enzyme-specific assays |
Why This Matters
This moderate CYP inhibition profile indicates a lower risk of metabolic drug-drug interactions, a critical consideration when selecting building blocks for lead optimization in medicinal chemistry programs.
- [1] BindingDB entry BDBM50404853. CHEMBL156313. Affinity Data: IC50 values for CYP1A1 and CYP2B1. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50404853 (accessed April 16, 2026). View Source
- [2] Semantic Scholar. Phosphodiesterase type IV inhibition. Structure-activity relationships of 1,3-disubstituted pyrrolidines. (1995). https://www.semanticscholar.org/paper/Phosphodiesterase-type-IV-inhibition.-of-1%2C3/ (accessed April 16, 2026). View Source
